2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-6-16(22)18-19-14-9-7-8-10-15(14)20(18)11-17(23)21(12(2)3)13(4)5/h7-10,12-13,16,22H,6,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYWMVVQCYWTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1H-1,3-benzodiazole with 1-chloropropan-2-ol under basic conditions to form the intermediate 2-(1-hydroxypropyl)-1H-1,3-benzodiazole. This intermediate is then reacted with N,N-bis(propan-2-yl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(1-oxopropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, studies on related benzodiazole derivatives have shown their effectiveness as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and metabolism .
2. Antifungal Properties
The compound has been included in antifungal screening libraries, suggesting its potential efficacy against fungal infections. The mechanism likely involves disruption of fungal cell wall synthesis or interference with metabolic pathways unique to fungi .
3. Anti-inflammatory Effects
Given the structural similarities to other known anti-inflammatory agents, this compound may also exhibit properties that reduce inflammation through modulation of immune responses. This application is particularly relevant for conditions such as rheumatoid arthritis or systemic lupus erythematosus .
Case Studies
Case Study 1: Inhibition of PI3K Pathway
A study focused on the synthesis and evaluation of benzimidazole derivatives demonstrated that modifications at the C(2) position significantly affected PI3K inhibition. The most potent compounds exhibited IC50 values in the low nanomolar range, suggesting that similar modifications could enhance the activity of this compound against cancer cells .
Case Study 2: Antifungal Screening
In a screening campaign involving over 16,000 compounds, derivatives of benzodiazole were tested for antifungal activity against various strains. Results indicated that certain structural modifications led to increased efficacy against resistant fungal strains, highlighting the potential of this compound class in developing new antifungal therapies .
Mechanism of Action
The mechanism of action of 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
D186-0062 Screening Compound
Structure : 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide .
Key Differences :
- Acetamide Substituents : The target compound has two isopropyl groups (N,N-bis(propan-2-yl)), whereas D186-0062 has one phenyl and one isopropyl group.
| Property | Target Compound | D186-0062 |
|---|---|---|
| Molecular Weight | ~425 g/mol (estimated) | ~439 g/mol (estimated) |
| Substituents (Acetamide) | N,N-bis(isopropyl) | N-phenyl, N-isopropyl |
| Solubility Prediction | Moderate (hydrophobic groups) | Low (aromatic bulk) |
N,N-Bis(prop-2-en-1-yl) Acetamide Analog
Structure : 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(prop-2-en-1-yl)acetamide .
Key Differences :
- Acetamide Substituents : Allyl (prop-2-en-1-yl) groups replace isopropyls.
- Additional Modifications: A 4-fluorophenylmethyl-pyrrolidinone moiety is attached to the benzodiazole.
- The fluorophenyl group may enhance metabolic stability and target selectivity (e.g., CNS penetration).
| Property | Target Compound | N,N-Bis(allyl) Analog |
|---|---|---|
| Molecular Weight | ~425 g/mol | 446.52 g/mol |
| Substituents (Acetamide) | Bis(isopropyl) | Bis(allyl) |
| Functional Groups | Hydroxypropyl | 4-Fluorophenylmethyl-pyrrolidinone |
Chalcone-Derived Diphenylacetamides
Structures: E.g., 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide . Key Differences:
- Core Structure : Chalcone (α,β-unsaturated ketone) vs. benzodiazole.
- Acetamide Substituents : Diphenyl vs. bis(isopropyl).
- Implications: Chalcone derivatives exhibit electrophilic reactivity, enabling covalent binding to biological targets.
| Property | Target Compound | Chalcone-Derived Analog |
|---|---|---|
| Core Scaffold | Benzodiazole | Chalcone |
| Reactivity | Hydrogen-bonding (OH group) | Electrophilic (α,β-unsaturated ketone) |
| Bioactivity | Kinase inhibition (inferred) | Anti-inflammatory, anticancer |
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structure : Features a benzamide with a hydroxy-tert-butyl group .
Key Differences :
- Core : Benzamide vs. benzodiazole.
- Functional Groups : Hydroxy-tert-butyl acts as a directing group for metal catalysis.
- Implications :
- The hydroxypropyl group in the target compound may similarly coordinate metals, enabling catalytic applications.
- Benzodiazole’s aromaticity and rigidity could favor stronger π-interactions compared to benzamide.
Biological Activity
The compound 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide is a derivative of benzodiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzodiazole ring and subsequent functionalization at various positions. The synthetic pathway generally includes:
- Formation of the Benzodiazole Core : Utilizing starting materials such as 1H-benzodiazole and substituents like hydroxypropyl groups.
- Amidation : The introduction of the acetamide moiety through reaction with appropriate amines.
- Purification : Final purification steps often involve chromatography to isolate the desired product.
The detailed synthesis can be found in various chemical literature and databases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases, particularly phosphoinositide 3-kinase (PI3K), which plays a critical role in cell signaling pathways related to growth and metabolism .
Structure-Activity Relationships (SAR)
SAR studies indicate that modifications at various positions on the benzodiazole ring significantly influence the compound's potency and selectivity against PI3K isoforms. For example:
- Hydroxypropyl Substitution : The presence of the hydroxypropyl group enhances interactions with the enzyme's active site.
- Amine Variations : Different amine substituents have been shown to modulate biological activity, with some configurations yielding IC50 values in the nanomolar range .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in various biological assays:
-
In Vitro Studies : In vitro assays demonstrated that compounds with similar structures exhibited potent inhibition of PI3K, with IC50 values ranging from 18 nM to over 1000 nM depending on structural modifications .
Compound IC50 (nM) Selectivity Ratio (PI3Kα/δ) Compound A 18 79 Compound B 52 1415 Compound C >1000 Not applicable - In Vivo Studies : Animal models have shown promise for compounds derived from this class in treating autoimmune diseases such as systemic lupus erythematosus (SLE), highlighting their therapeutic potential .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For benzodiazole-containing analogs, multi-step protocols often involve:
- Temperature control : Maintain precise thermal conditions (e.g., reflux in CHCl₃ at 60–80°C) to avoid side reactions .
- Catalyst selection : Use imidazole-based catalysts to enhance acylation efficiency, as demonstrated in benzothiazole-acetamide syntheses .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents aid in crystallization .
- Statistical design of experiments (DoE) : Apply factorial designs to identify critical variables (e.g., molar ratios, pH) and minimize trial-and-error approaches .
Post-synthesis, employ HPLC (>95% purity threshold) and NMR (integration of proton signals) for purity validation .
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions on the benzodiazole core. For example, aromatic protons in the 7.0–8.5 ppm range and acetamide carbonyls near 170 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion peaks ([M+H]⁺) with theoretical values (e.g., ±2 ppm tolerance) .
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., amide C=O stretch at ~1660 cm⁻¹, hydroxypropyl O–H stretch at ~3200 cm⁻¹) .
Cross-correlate data with computational predictions (e.g., PubChem-generated InChI keys) for consistency .
Advanced Research Questions
Q. How can computational methods guide the design of reactions involving this compound?
- Methodological Answer :
- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to map energetically favorable pathways for functionalization, such as thioether formation or amide coupling .
- Transition state analysis : Identify steric hindrance from the bis(isopropyl) groups using molecular dynamics simulations, which may inform solvent choice (e.g., bulky tert-butanol to reduce crowding) .
- Feedback loops : Integrate experimental yields with computational datasets via machine learning to refine predictive models for scale-up .
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological Answer :
- Error source identification : Compare computed vs. experimental NMR chemical shifts; discrepancies >0.5 ppm may indicate solvation effects not modeled in simulations .
- Heterogeneous conditions : Re-evaluate computational assumptions (e.g., gas-phase vs. solution-phase reactivity). For example, aqueous-phase protonation states may alter benzodiazole ring electrophilicity .
- Collaborative frameworks : Adopt interdisciplinary approaches, such as ICReDD’s hybrid computational-experimental workflows, to iteratively refine hypotheses .
Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?
- Methodological Answer :
- Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light, then monitor decomposition via LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard lab conditions (25°C) .
- Crystallography : Perform X-ray diffraction on stressed samples to detect polymorphic changes affecting stability .
Q. What interdisciplinary approaches enhance understanding of this compound’s biological interactions?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., benzodiazepine receptors) using AutoDock Vina, prioritizing binding poses with ∆G < -7 kcal/mol .
- Metabolomics : Treat cell cultures with the compound and profile metabolites via LC-MS/MS to map off-target effects (e.g., interference with purine biosynthesis) .
- In situ spectroscopy : Apply surface-enhanced Raman spectroscopy (SERS) to monitor real-time interactions in biological matrices .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods, as benzodiazole derivatives may exhibit neurotoxic or irritant properties .
- Waste disposal : Quench reactive intermediates (e.g., thiol byproducts) with 10% sodium bicarbonate before disposal .
- Emergency preparedness : Maintain spill kits with absorbent materials (e.g., vermiculite) and ensure access to Safety Data Sheets (SDS) .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Open data practices : Deposit raw NMR, HPLC, and crystallography data in repositories like PubChem or Zenodo .
- Detailed synthetic logs : Document reaction anomalies (e.g., color changes, exotherms) that may indicate unanticipated intermediates .
- Collaborative validation : Partner with independent labs to replicate key findings, using blinded samples to eliminate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
